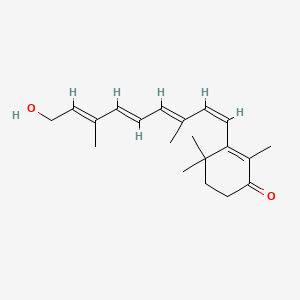
9-cis-4-Ketoretinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cis-4-Ketoretinol: is a synthetic retinoid compound with the molecular formula C20H28O2 and a molecular weight of 300.44 g/mol . It is a derivative of retinol and is known for its ability to activate gene expression through binding to nuclear receptor proteins . This compound is primarily used in research settings and has shown potential in treating various medical conditions, including squamous cell carcinoma, deep cystic acne, psoriasis, leukemia, lymphoma, and photodamaged or aging skin .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-4-Ketoretinol typically involves the isomerization of all-trans-retinoic acid (ATRA) to 9-cis-retinoic acid (9-cis-RA), followed by oxidation to form this compound . The isomerization process can be achieved using various reagents and conditions, such as iodine or light exposure. The oxidation step often involves the use of oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 9-cis-4-Ketoretinol undergoes various chemical reactions, including:
Oxidation: Conversion of 9-cis-retinoic acid to this compound.
Reduction: Potential reduction of the ketone group to form corresponding alcohols.
Substitution: Possible substitution reactions at the retinoid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed:
Oxidation Products: this compound from 9-cis-retinoic acid.
Reduction Products: Corresponding alcohols from the reduction of the ketone group.
科学的研究の応用
9-cis-4-Ketoretinol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying retinoid chemistry.
Biology: Investigated for its role in gene expression and cellular differentiation.
Medicine: Potential therapeutic agent for treating skin conditions, cancers, and other diseases.
Industry: Utilized in the development of skincare products and pharmaceuticals.
作用機序
The mechanism of action of 9-cis-4-Ketoretinol involves its binding to nuclear receptor proteins, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . This binding activates gene expression, leading to various biological effects, such as cellular differentiation, apoptosis, and inhibition of cell proliferation . The compound’s ability to modulate these pathways makes it a valuable tool in research and potential therapeutic applications .
類似化合物との比較
All-trans-retinoic acid (ATRA): A widely studied retinoid with similar biological activities but different receptor binding profiles.
9-cis-retinoic acid (9-cis-RA): The precursor to 9-cis-4-Ketoretinol, with similar receptor binding but different chemical properties.
Alitretinoin: Another retinoid used in the treatment of skin conditions and cancers.
Uniqueness of this compound: this compound is unique due to its specific binding to both RARs and RXRs, which allows it to activate a broader range of gene expression pathways compared to other retinoids . This dual receptor activation makes it a versatile compound for research and potential therapeutic applications .
生物活性
9-cis-4-Ketoretinol, a derivative of vitamin A, has garnered attention for its potential biological activities, particularly in the fields of cell signaling, gene expression regulation, and therapeutic applications. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a ketone functional group at the 4-position and a cis double bond at the 9-position. This configuration is crucial for its biological interactions and efficacy.
Biological Mechanisms
The biological activity of this compound primarily revolves around its role as a retinoid. Retinoids are known to interact with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene transcription linked to cellular differentiation, proliferation, and apoptosis.
Transcriptional Activity
Research has demonstrated that this compound exhibits significant transcriptional activity through RAR and RXR pathways. A study evaluated various retinoic acid analogs and found that compounds similar to this compound showed enhanced transcriptional activation of retinoic acid response elements (RARE) and retinoid X response elements (RXRE) .
| Compound | RARE Activation | RXRE Activation |
|---|---|---|
| This compound | Moderate | High |
| All-trans Retinoic Acid | High | Moderate |
| 13-cis Retinoic Acid | Low | Low |
Therapeutic Applications
The therapeutic potential of this compound is notable in various conditions, including cancer and fibrotic diseases. Its ability to modulate gene expression makes it a candidate for further investigation in cancer therapy.
Case Studies
- Cancer Research
- Fibrosis Treatment
- In models of liver fibrosis, the incorporation of retinoids like this compound in lipid nanoparticle formulations significantly improved mRNA delivery to fibrotic tissues. This was associated with enhanced protein expression in liver cells, suggesting its potential as a therapeutic agent for liver diseases .
Pharmacological Profile
The pharmacological profile of this compound indicates its potential as an inhibitor of histone demethylases, which are implicated in epigenetic regulation and cancer progression. This property aligns with findings that highlight the role of retinoids in modulating epigenetic markers .
特性
分子式 |
C20H28O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
3-[(1Z,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9-,15-7+,16-12+ |
InChIキー |
PLIUCYCUYQIBDZ-XPVCMWBDSA-N |
異性体SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C\C(=C\C=C\C(=C\CO)\C)\C |
正規SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















